molecular formula C18H14BrN3O3 B12217996 N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12217996
M. Wt: 400.2 g/mol
InChI Key: SDDHVSJAFZAPSL-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (Molecular Formula: C18H14BrN3O3, Molecular Weight: 400.2 g/mol) is a pyridazine derivative engineered with distinct electron-withdrawing (bromine) and electron-donating (methoxy) groups, which significantly influence its physicochemical behavior and biological interactions . This compound is of significant interest in medicinal chemistry due to its diverse and promising biological activities . Research indicates it exhibits potent antimicrobial properties, demonstrating strong antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens and showing a significant capacity to reduce biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis . Its anticancer potential has been evaluated against several cancer cell lines, including CCRF-CEM leukemia cells, where the presence of the carbonyl group in its structure is hypothesized to play a crucial role in its activity . Furthermore, the compound has been investigated as an enzyme inhibitor, showing notable effects against key bacterial resistance targets such as DNA gyrase (IC50 = 12.27 to 31.64 μM) and dihydrofolate reductase (DHFR) (IC50 = 0.52 to 2.67 μM), indicating potential as an antifolate agent . The mechanism of action for this carboxamide involves interaction with specific molecular targets like enzymes or receptors, where its bromine and methoxy groups are critical for binding, thereby modulating target activity . The dihydropyridazine core contributes to the compound's stability and reactivity, enhancing its overall efficacy . Pyridazine derivatives, in general, are recognized as significant biologically active heterocycles and have garnered considerable attention for their structural versatility, tunability, and diverse therapeutic potential . This product is intended for non-human research applications only and is strictly for use in laboratory in vitro studies. It is not classified as a drug or pharmaceutical and is not approved for diagnostic, therapeutic, or any clinical use in humans or animals. Introducing this product into any living organism is legally prohibited.

Properties

Molecular Formula

C18H14BrN3O3

Molecular Weight

400.2 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H14BrN3O3/c1-25-15-8-6-14(7-9-15)22-11-10-16(23)17(21-22)18(24)20-13-4-2-12(19)3-5-13/h2-11H,1H3,(H,20,24)

InChI Key

SDDHVSJAFZAPSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Yield Comparison

Method Yield (%) Purity (%) Time (h)
Stepwise Coupling 61.9 98 12
One-Pot 70 95 18
Microwave 78 99 0.5

Cost-Benefit Considerations

  • EDCI/HOBt Coupling : High reagent cost (~$320/mol) but excellent reproducibility.
  • Microwave Synthesis : Requires specialized equipment but offers superior throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of 4-bromo-1-(4-methoxyphenyl)-pyridazine-3-carboxylic acid.

    Reduction: Formation of 4-bromo-1-(4-methoxyphenyl)-4-hydroxy-1,4-dihydropyridazine-3-carboxamide.

    Substitution: Formation of N-(4-aminophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide.

Scientific Research Applications

N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pyridazine ring structure also contributes to the compound’s stability and reactivity, enhancing its overall efficacy.

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • Compound 31: 1-(4-Chlorophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Replaces bromine with chlorine at the 4-position. Higher melting point (158.2–159.6°C) compared to brominated analogs, suggesting stronger intermolecular interactions or crystallinity . Lower yield (42.7%) compared to brominated compound 32 (48.3%) .
  • Compound 32: 1-(4-Bromophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Direct brominated analog of compound 31. Lower melting point (141.3–143.4°C) than chlorinated counterpart, possibly due to bromine’s larger atomic radius reducing packing efficiency .
  • Compound 40: 1-(4-Bromophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Incorporates a 4-methylpiperidinyl group, increasing molecular weight and steric bulk. Higher melting point (220.7–221.4°C) than compound 32, likely due to enhanced hydrogen bonding from the methylpiperidine moiety .

Methoxy vs. Other Substituents

  • Compound 33: N-(3-Fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Shares the 4-methoxyphenyl group with the target compound but lacks bromine. Lower melting point (105.4–106.5°C) and reduced yield (35.2%), indicating methoxy groups may reduce synthetic efficiency or stability .
  • N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Replaces bromophenyl with 3,4-dichlorophenyl.

Heterocyclic Modifications

  • Compound 10d: N-[4-(Aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Features a sulfonamide group instead of bromophenyl. Reported discrepancies in NMR data highlight the importance of rigorous structural validation when comparing analogs .

Table 1: Key Properties of Selected Analogs

Compound ID Substituents (R1, R2) Melting Point (°C) Yield (%) Notable Features
Target 4-Bromophenyl, 4-methoxyphenyl Not reported Not reported Reference compound for c-Met inhibition studies
31 4-Chlorophenyl, piperidinylpropoxy 158.2–159.6 42.7 Higher melting point than brominated analogs
32 4-Bromophenyl, piperidinylpropoxy 141.3–143.4 48.3 Lower melting point than 31
33 4-Methoxyphenyl, piperidinylpropoxy 105.4–106.5 35.2 Low yield and melting point
40 4-Bromophenyl, 4-methylpiperidinyl 220.7–221.4 49.8 Enhanced stability via methylpiperidine

Biological Activity

N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibition capabilities, supported by relevant data and research findings.

Chemical Structure and Properties

Molecular Formula : C18H16BrN3O3
Molecular Weight : 396.25 g/mol
IUPAC Name : this compound

The compound features a dihydropyridazine core substituted with bromine and methoxy groups, which are believed to enhance its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyridazine compounds exhibit potent antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity.
  • Biofilm Inhibition : It significantly reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction percentages .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines:

  • Cell Lines Tested : The compound was tested against CCRF-CEM leukemia cells.
  • Results : The IC50 values for various analogues were reported, with some showing promising activity, although specific values for this compound were not detailed in the available literature. The presence of the carbonyl group in the structure is hypothesized to play a crucial role in its activity .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in bacterial resistance mechanisms:

  • DNA Gyrase Inhibition : The compound exhibited IC50 values ranging from 12.27 to 31.64 μM against DNA gyrase, a critical target for antibiotic action.
  • Dihydrofolate Reductase (DHFR) Inhibition : It showed significant inhibition with IC50 values between 0.52 and 2.67 μM, indicating potential as an antifolate agent .

Case Study 1: Synergistic Effects with Antibiotics

A study highlighted the synergistic relationship of this compound with Ciprofloxacin and Ketoconazole. When combined, these compounds reduced the MICs of the antibiotics against tested pathogens, suggesting a potential strategy for overcoming antibiotic resistance .

Case Study 2: Hemolytic Activity Assessment

Hemolytic activity tests revealed low toxicity for this compound, with % lysis ranging from 3.23 to 15.22%, indicating it is significantly less toxic than Triton X-100. This low hemolytic activity suggests a favorable safety profile for further development .

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